molecular formula C10H13N3O4 B1182648 4-Tert-butyl-3,5-dinitroaniline

4-Tert-butyl-3,5-dinitroaniline

Cat. No.: B1182648
M. Wt: 239.231
InChI Key: OGZINIFYQIORFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-3,5-dinitroaniline is a chemical compound of significant interest in scientific research, particularly within the dinitroaniline class known for its herbicidal and antiparasitic properties . Dinitroanilines are pre-emergence herbicides that function by selectively inhibiting plant cell division. Their primary mechanism of action is the disruption of microtubule polymerization by binding to tubulin, the protein subunit that forms microtubules . This action prevents the formation of the mitotic spindle, thereby arresting root and shoot growth in plants and making these compounds effective for controlling annual grasses and weeds . Beyond their agricultural applications, dinitroaniline compounds have emerged as important leads in biomedical research. They exhibit selective activity against the tubulin of protozoan parasites, such as Leishmania and Trypanosoma , showing potential as antiprotozoal agents . The presence of the tert -butyl and nitro groups on the aniline core is crucial for the molecule's interaction with its biological targets and its overall physicochemical properties . This product is intended for research purposes only, such as investigating herbicide modes of action, exploring novel antiparasitic therapeutics, and conducting environmental fate and degradation studies . It is strictly for laboratory use.

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.231

IUPAC Name

4-tert-butyl-3,5-dinitroaniline

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)9-7(12(14)15)4-6(11)5-8(9)13(16)17/h4-5H,11H2,1-3H3

InChI Key

OGZINIFYQIORFV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Herbicidal Properties:
4-Tert-butyl-3,5-dinitroaniline has been identified as a potent herbicide. Research indicates that it effectively controls a variety of weeds while promoting the growth of desirable crops. For instance, it has been shown to enhance the growth of cotton, beans (including soybeans and lima beans), potatoes, and melons when applied to soil. The compound not only suppresses weed emergence but also stimulates crop growth significantly more than traditional herbicides .

Case Study: Crop Yield Enhancement
In controlled trials, crops treated with this compound exhibited a growth increase ranging from 10% to 50%, depending on the crop type and environmental conditions. The herbicide was particularly effective in warmer climates with soil temperatures above 60°F. For example, cotton plants treated with this compound reached heights of 48 to 54 inches compared to untreated controls averaging 36 inches .

Crop TypeGrowth Increase (%)Notes
Cotton10-50Enhanced height and lateral growth
SoybeansVariableEffective in weed control
PotatoesExcellentSignificant yield improvement observed
MelonsNotableImproved health and vigor

Veterinary Applications

Anticoccidial Agent:
Research has demonstrated that derivatives of dinitroaniline compounds, including this compound, can be utilized as anticoccidial agents in poultry farming. These compounds are effective against Eimeria species, which cause coccidiosis in chickens. Formulations containing these compounds can be incorporated into animal feed to prevent disease without adverse health effects on the birds .

Medicinal Chemistry

Antiprotozoal Activity:
Recent studies have highlighted the potential of dinitroaniline compounds as antiprotozoal agents. These compounds exhibit selective activity against the tubulin of protozoan parasites such as Leishmania and Trypanosoma, making them candidates for further development in treating parasitic infections .

Molecular Modeling Insights:
Computational studies have suggested that the nitro groups present in these compounds are crucial for their biological activity. Modifications that reduce or alter these groups significantly decrease their effectiveness against parasites .

Environmental Impact and Safety

Soil Persistence:
One notable advantage of using this compound is its reduced soil persistence compared to other dinitroaniline herbicides. This characteristic minimizes the risk of harmful residues in agricultural soils, making it a more environmentally friendly option for weed control .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key analogs and their properties are summarized below:

Compound Substituent (Position) Melting Point (°C) Key Applications Stability/Reactivity Notes
4-Tert-butyl-3,5-dinitroaniline -C(CH₃)₃ (para) Not reported Potential energetic materials High steric hindrance, thermal stability inferred from tert-butyl group
4-Chloro-3,5-dinitroaniline -Cl (para) 208–210 (481.2 K) Precursor for explosives (e.g., BTDAONAB) High thermal stability (exotherm at ~550°C); reactive chloro group enables nucleophilic substitution
4-Methoxy-3,5-dinitroaniline -OCH₃ (para) 200–205 Intermediate in sulfonamide synthesis Methoxy group enhances solubility but reduces thermal stability compared to tert-butyl
2-Methyl-3,5-dinitroaniline -CH₃ (ortho) Not explicitly given Studied for hydrogen bonding Methyl group increases crystallinity; weaker steric effects than tert-butyl

Electronic and Steric Influences

  • Nitro Groups : The electron-withdrawing nitro groups in all analogs stabilize the aromatic ring but increase sensitivity to detonation. The tert-butyl group in this compound may mitigate this sensitivity through steric protection .
  • Substituent Reactivity : Chloro and methoxy groups participate in substitution reactions (e.g., forming azo compounds for explosives), whereas the tert-butyl group is less reactive, favoring stability over derivatization .

Energetic Materials

4-Chloro-3,5-dinitroaniline is a precursor for BTDAONAB , a thermally stable explosive with a detonation velocity of ~8321 m/s and stability up to 550°C . By comparison, the tert-butyl analog’s bulkier structure could further enhance thermal stability but may reduce energy density due to lower nitro content.

Agrochemicals and Dyes

3,5-Dinitroaniline derivatives are widely used in herbicides and dyes. For example, 2-methyl-3,5-dinitroaniline (CAS 35572-78-2) is employed in specialty chemicals (). The tert-butyl variant’s hydrophobic nature could improve environmental persistence in herbicides but raise regulatory concerns .

Theoretical and Experimental Insights

  • Hydrogen Bonding : Quantum mechanical studies on analogs like 2-methyl-3,5-dinitroaniline reveal weak hydrogen bonds (0.23–5.59 kcal/mol), crucial for crystallinity and solubility. The tert-butyl group may disrupt these interactions, altering material properties .
  • Crystallography: 4-Chloro-3,5-dinitroaniline forms dense crystal lattices due to nitro and amino group interactions, a trait likely shared by the tert-butyl analog but with reduced packing efficiency due to steric bulk .

Market and Regulatory Considerations

The global 3,5-dinitroaniline market is projected to grow at a 7.8% CAGR (2025–2035), driven by agrochemical demand (). However, stringent regulations on nitroaromatics (e.g., EPA, REACH) may limit the tert-butyl derivative’s adoption unless greener synthesis methods are developed .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-Tert-butyl-3,5-dinitroaniline, and how can purity >98% be achieved?

  • Methodology :

  • Step 1 : Nitration of 4-tert-butylaniline using mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce nitro groups at the 3,5-positions. Monitor reaction progress via TLC.
  • Step 2 : Purification via recrystallization in ethanol/water (3:1 v/v) to remove unreacted starting materials and byproducts.
  • Step 3 : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C in DMSO-d₆). Purity >98% is critical for reproducibility in downstream applications .

Q. How can X-ray crystallography confirm the molecular structure of this compound derivatives?

  • Procedure :

  • Grow single crystals via slow evaporation of a saturated dichloromethane solution.
  • Collect diffraction data using a synchrotron or Cu-Kα radiation source.
  • Refine structures with ShelXL (least-squares minimization) to resolve bond angles and nitro group orientations.
  • Example: The asymmetric unit of 4-chloro-3,5-dinitroaniline (a structural analog) revealed planar nitro groups and steric effects from substituents .

Q. What safety protocols are essential when handling this compound in the lab?

  • Guidelines :

  • Use PPE (nitrile gloves, goggles, lab coat) due to skin/eye irritation risks.
  • Store at –20°C in airtight containers to prevent decomposition.
  • Avoid inhalation; work in a fume hood.
  • Dispose of waste via incineration (≥1,000°C) to minimize environmental release .

Advanced Research Questions

Q. How does the tert-butyl group influence the thermal stability of this compound in energetic materials?

  • Analysis :

  • The tert-butyl group introduces steric hindrance, reducing molecular vibrations and delaying thermal decomposition.
  • Comparative DTA Derivatives like BTDAONAB (a triazole-substituted analog) show exotherms at ~550°C, surpassing TATB (360°C) due to stabilized aromatic systems .
    • Data Table :
CompoundDecomposition Onset (°C)
4-Tert-butyl-3,5-DNA*~500 (estimated)
TATB360
BTDAONAB550
*Predicted based on structural analogs.

Q. What computational methods predict the reactivity of this compound in nitration reactions?

  • Approach :

  • Use DFT (B3LYP/6-311+G(d,p)) to calculate electrostatic potential surfaces, identifying electron-deficient sites for nitration.
  • Compare with experimental regioselectivity: Nitro groups preferentially occupy meta positions due to steric and electronic effects from the tert-butyl substituent .

Q. How can fluorescence quenching studies elucidate interactions between this compound and biomolecules?

  • Experimental Design :

  • Prepare solutions of pyrene (fluorophore) and this compound (quencher) in toluene or 1,4-dioxane.
  • Measure fluorescence intensity decay via Stern-Volmer analysis.
  • Results: Nitro groups act as electron acceptors, quenching fluorescence via charge-transfer interactions. This method is applicable in studying protein-ligand binding .

Contradictions and Resolutions

  • Purity vs. Reactivity : High-purity (>98%) this compound is ideal for dye synthesis but may reduce reaction rates in some nitrations due to fewer impurities acting as catalysts. Mid-purity grades (90–95%) are better for large-scale herbicide formulations .
  • Thermal Stability : While tert-butyl groups enhance stability, over-substitution can destabilize nitroaromatic rings. Balance steric effects with electronic contributions .

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